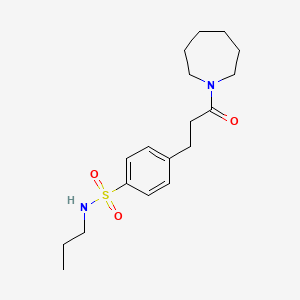

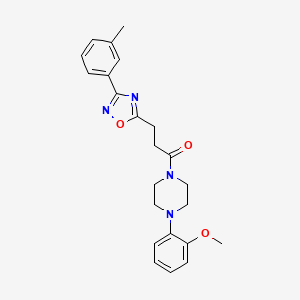

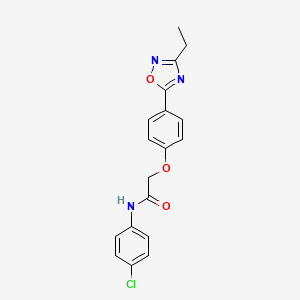

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide, also known as 3-Hydroxychloroquine, is a synthetic derivative of chloroquine that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, antiviral, and immunomodulatory properties, making it a promising candidate for the treatment of a wide range of illnesses.

Mechanism of Action

Target of Action

These include antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .

Mode of Action

Quinoline derivatives are known to inhibitDNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Pharmacokinetics

It is known that there is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Advantages and Limitations for Lab Experiments

The advantages of using N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments include its broad-spectrum antiviral activity and immunomodulatory properties. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

1. Investigating the potential use of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide in the treatment of other viral infections, such as influenza and HIV.

2. Studying the potential use of this compound in combination with other antiviral agents to enhance its therapeutic efficacy.

3. Investigating the potential use of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and psoriasis.

4. Studying the potential use of this compound in the prevention of viral infections, such as prophylactic treatment for healthcare workers during pandemics.

5. Investigating the safety and efficacy of this compound in clinical trials for the treatment of various diseases.

Synthesis Methods

The synthesis of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 2-hydroxy-3-aminomethylquinoline, followed by ethylation of the resulting intermediate with ethyl iodide. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-2-methylbenzamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess antiviral activity against a wide range of viruses, including SARS-CoV-2, the virus responsible for the COVID-19 pandemic. This compound has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, due to its immunomodulatory properties.

Biochemical Analysis

Biochemical Properties

They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Cellular Effects

Quinoline derivatives are known to exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Molecular Mechanism

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

properties

IUPAC Name |

N-ethyl-2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-22(20(24)17-10-6-4-8-14(17)2)13-16-12-15-9-5-7-11-18(15)21-19(16)23/h4-12H,3,13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQVVYBGECUTEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.